REACTION_SMILES
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[CH3:1][CH2:2][c:3]1[cH:4][cH:5][cH:6][c:7]2[c:8]3[c:19]([nH:20][c:21]12)[C:12]([CH2:13][CH3:14])([CH2:15][C:16]([OH:17])=[O:18])[O:11][CH2:10][CH2:9]3.[CH3:27][C:28](=[O:29])[OH:30].[CH3:31][OH:32].[S:22](=[O:23])(=[O:24])([OH:25])[OH:26]>>[CH3:1][CH2:2][c:3]1[cH:4][cH:5][cH:6][c:7]2[c:8]3[c:19]([nH:20][c:21]12)[C:12]([CH2:13][CH3:14])([CH2:15][C:16](=[O:17])[OH:18])[O:11][CH2:10][CH2:9]3
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1cccc2c3c([nH]c12)C(CC)(CC(=O)O)OCC3
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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|
Type
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product
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Smiles
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CCc1cccc2c3c([nH]c12)C(CC)(CC(=O)O)OCC3
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:1][CH2:2][c:3]1[cH:4][cH:5][cH:6][c:7]2[c:8]3[c:19]([nH:20][c:21]12)[C:12]([CH2:13][CH3:14])([CH2:15][C:16]([OH:17])=[O:18])[O:11][CH2:10][CH2:9]3.[CH3:27][C:28](=[O:29])[OH:30].[CH3:31][OH:32].[S:22](=[O:23])(=[O:24])([OH:25])[OH:26]>>[CH3:1][CH2:2][c:3]1[cH:4][cH:5][cH:6][c:7]2[c:8]3[c:19]([nH:20][c:21]12)[C:12]([CH2:13][CH3:14])([CH2:15][C:16](=[O:17])[OH:18])[O:11][CH2:10][CH2:9]3
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCc1cccc2c3c([nH]c12)C(CC)(CC(=O)O)OCC3
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CCc1cccc2c3c([nH]c12)C(CC)(CC(=O)O)OCC3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |